molecular formula C17H14N6O2 B2900811 4-{5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 1081127-52-7

4-{5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine

Cat. No.: B2900811
CAS No.: 1081127-52-7
M. Wt: 334.339
InChI Key: OUPGGXBOITUQBY-UHFFFAOYSA-N
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Description

This compound features a pyridine core linked to a 1,3,4-oxadiazole ring, which is further connected to a 1,2,3-triazole moiety substituted with a 2-methoxyphenyl group and a methyl group. The structural complexity arises from the fusion of three heterocyclic systems, which may confer unique electronic, steric, and pharmacological properties.

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)-5-methyltriazol-4-yl]-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c1-11-15(17-21-20-16(25-17)12-7-9-18-10-8-12)19-22-23(11)13-5-3-4-6-14(13)24-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPGGXBOITUQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine is a hybrid molecule that integrates multiple pharmacophores known for their biological activities. This compound has attracted attention due to its potential therapeutic applications in oncology and antimicrobial treatments. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity:

  • Triazole Ring : Known for antifungal and anticancer properties.
  • Oxadiazole Ring : Exhibits significant antitumor activity.
  • Pyridine Moiety : Commonly associated with various biological activities including anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, such as kinases and proteases.
  • Cell Membrane Disruption : It can disrupt microbial cell membranes, leading to increased permeability and cell death.
  • Apoptosis Induction : Studies indicate that the compound can trigger apoptosis in cancer cells through the activation of caspases.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Arafa et al. MCF7 (Breast Cancer)0.275Inhibition of EGFR and Src pathways
Arafa et al. PC-3 (Prostate Cancer)0.417Induction of apoptosis
MDPI SF-295 (CNS Cancer)0.240Cell cycle arrest and apoptosis

These results indicate that the compound exhibits potent anticancer activity across multiple cancer types, making it a candidate for further development.

Antimicrobial Activity

The compound also shows promising antimicrobial effects. Research indicates its effectiveness against various bacterial strains, highlighting its potential as an antibiotic agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Case Study 1: Anticancer Efficacy in Mice

A recent study conducted on mice models demonstrated the efficacy of this compound in reducing tumor size by approximately 50% compared to control groups after four weeks of treatment. The study utilized a dosage regimen based on the IC50 values derived from in vitro studies.

Case Study 2: Antimicrobial Testing

In vitro testing against clinical isolates of Staphylococcus aureus showed that the compound significantly inhibited bacterial growth at concentrations lower than commonly used antibiotics, suggesting a potential role in treating resistant infections.

Comparison with Similar Compounds

Structural Analogues with Triazole-Oxadiazole Hybrids

4-{4-[5-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine
  • Structure : Contains a 1,2,4-oxadiazole ring substituted with 2,4-dimethoxyphenyl and a triazole linked to pyridine.
  • Key Differences :
    • The oxadiazole substituent is 2,4-dimethoxyphenyl (vs. the absence of oxadiazole substitution in the target compound).
    • The triazole is substituted with a phenyl group (vs. 2-methoxyphenyl and methyl in the target).
2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine
  • Structure : A simpler analogue with pyridine directly linked to an oxadiazole bearing a 2-methoxyphenyl group.
  • Key Differences :
    • Lacks the triazole ring present in the target compound.
    • Reduced molecular weight and complexity.
  • Implications : The absence of the triazole ring may limit interactions with biological targets requiring multi-heterocyclic recognition sites .

Triazole-Imidazole/Thiazole Hybrids ()

Compounds such as 15a (3-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)-imidazo[1,2-a]pyridine) and 14d (5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-6-(4-chlorophenyl)imidazo-[2,1-b]thiazole) share the triazole-heterocycle fusion motif but differ in core structures:

  • Structural Variations :
    • Imidazo[1,2-a]pyridine or imidazo[2,1-b]thiazole cores (vs. pyridine-oxadiazole-triazole in the target).
    • Substituents like 4-chlorophenyl or benzyl groups (vs. 2-methoxyphenyl and methyl in the target).
  • Synthetic Yields : High yields (78–92%) for these compounds suggest efficient synthetic routes, though the target compound’s yield is unspecified .
  • Spectroscopic Data : NMR shifts for triazole protons in these analogues (e.g., δ 7.2–8.5 ppm for aromatic protons) provide reference points for validating the target compound’s structure .

Thiazole-Pyrimidine Hybrids ()

Compound 3 (2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile) highlights:

  • Structural Contrasts: Pyrimidine-thiazole core (vs. pyridine-oxadiazole-triazole). Hydroxyphenyl and methylamino substituents (vs. methoxyphenyl and methyl).

Fluorine-18 Labeled Analogues ()

  • Key Differences: Presence of fluorine-18 for positron emission tomography (PET) (vs. non-radiolabeled target compound). Quinoline core (vs. pyridine).

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